3,6,9,12,15-Pentaoxatricosan-1-ol

Catalog No.
S591087
CAS No.
19327-40-3
M.F
C18H38O6
M. Wt
350.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6,9,12,15-Pentaoxatricosan-1-ol

CAS Number

19327-40-3

Product Name

3,6,9,12,15-Pentaoxatricosan-1-ol

IUPAC Name

2-[2-[2-[2-(2-octoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C18H38O6

Molecular Weight

350.5 g/mol

InChI

InChI=1S/C18H38O6/c1-2-3-4-5-6-7-9-20-11-13-22-15-17-24-18-16-23-14-12-21-10-8-19/h19H,2-18H2,1H3

InChI Key

MJELOWOAIAAUJT-UHFFFAOYSA-N

SMILES

CCCCCCCCOCCOCCOCCOCCOCCO

Synonyms

n-octylpentaoxyethylene

Canonical SMILES

CCCCCCCCOCCOCCOCCOCCOCCO

Here's what we do know:

  • Chemical Classification: This compound belongs to a class of chemicals known as nonionic surfactants. These molecules have both hydrophilic ("water-loving") and hydrophobic ("water-fearing") regions, allowing them to interact with both water and oil-based substances.
  • Potential Applications: Based on its chemical properties, 3,6,9,12,15-Pentaoxatricosan-1-ol could potentially be used in various scientific research applications, including:
    • Formulation of emulsions and dispersions: Due to its surfactant properties, it could be used to stabilize mixtures of immiscible liquids, such as oil and water, in research settings.
    • Delivery of drugs or other substances: Its ability to interact with both water and oil could make it useful in developing drug delivery systems that can transport hydrophobic molecules into aqueous environments within cells.
    • Studies of biological membranes: As a nonionic surfactant, it could be used to study the structure and function of biological membranes, which are essential for cell function.

Molecular Structure Analysis

The molecule consists of an octane (eight-carbon) chain as the hydrophobic tail and a chain of five ethylene oxide units (the hydrophilic head) linked to a terminal hydroxyl group (OH) []. This structure allows it to interact with both water and non-polar molecules. The long polyethylene glycol chain makes it water-soluble, while the octyl tail allows it to interact with lipids and oils [].


Chemical Reactions Analysis

Synthesis:

PEG monooctyl ethers are typically synthesized by the reaction of an octanol with ethylene oxide in the presence of a catalyst. The number of ethylene oxide units determines the length of the hydrophilic chain and can be controlled during the reaction [].

(CH3(CH2)7OH) + n(CH2CH2O) -> HO(CH2CH2O)n(CH2)7CH3

(Octanol + Ethylene Oxide -> PEG Monooctyl Ether) []

Decomposition:

Under extreme heat or in strong acidic or basic conditions, PEG monooctyl ether can decompose into its constituent parts, including octanol, ethylene glycol, and water.


Physical And Chemical Properties Analysis

  • Molecular Formula: C₁₈H₃₈O₆ []
  • Molecular Weight: 350.49 g/mol []
  • Melting Point: Not readily available
  • Boiling Point: Predicted to be around 434.3°C
  • Flash Point: 216.5°C
  • Density: 0.99 g/mL at 25°C
  • Solubility: Soluble in water, ethanol, and other organic solvents []

The primary function of PEG monooctyl ether is as a surfactant. Surfactants lower the surface tension of liquids, allowing them to spread more easily and interact with other substances. In scientific research, PEG monooctyl ether is used for various purposes due to its amphiphilic properties. Here are some examples:

  • Solubilization: PEG monooctyl ether can help solubilize hydrophobic compounds in water by forming micelles. Micelles are spherical structures with the hydrophobic tails oriented inwards and the hydrophilic heads facing outwards, allowing them to encapsulate hydrophobic molecules and disperse them in water [].
  • Emulsification: It can also help create emulsions, which are mixtures of two immiscible liquids (e.g., oil and water) that are stabilized by the surfactant.
  • Membrane studies: PEG monooctyl ether can be used to study the permeability of cell membranes by altering their fluidity.

PEG monooctyl ether is generally considered to have low toxicity []. However, some potential hazards include:

  • Skin and eye irritation: Prolonged or repeated exposure can cause skin irritation and eye redness [].
  • Aquatic toxicity: While the specific data for PEG monooctyl ether is limited, some alcohol ethoxylates can be toxic to aquatic organisms.

XLogP3

2.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

19327-40-3

Wikipedia

3,6,9,12,15-PENTAOXATRICOSAN-1-OL

Dates

Modify: 2023-08-15

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